(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide
説明
特性
IUPAC Name |
(E)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-5-14(23)17-12-6-8-13(9-7-12)22-19-15(18-20-22)16(24)21-10-3-4-11-21/h2,5-9H,3-4,10-11H2,1H3,(H,17,23)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZWYFUEWXKLU-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by cyclization reactions involving nitriles and azides under acidic or basic conditions.
Attachment of the Pyrrolidine Moiety: This step may involve the reaction of a suitable pyrrolidine derivative with the tetrazole intermediate.
Formation of the But-2-enamide Group: This could be accomplished through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the but-2-enamide group.
Reduction: Reduction reactions could target the double bond in the but-2-enamide group.
Substitution: The aromatic ring in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated amides.
科学的研究の応用
Synthesis and Structural Characteristics
The synthesis of (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide typically involves multi-step chemical reactions, including the formation of the pyrrolidine and tetrazole rings. The compound's structure includes:
- Pyrrolidine ring : Known for its role in various biological activities.
- Tetrazole moiety : Associated with pharmacological properties, including anti-inflammatory and antimicrobial effects.
- Butenamide group : Contributes to the compound's reactivity and potential therapeutic applications.
The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing tetrazole and pyrrolidine structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anti-inflammatory Effects
Compounds like this compound have been explored for their anti-inflammatory properties. The presence of the pyrrolidine ring has been linked to modulation of inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study published in 2024, researchers synthesized a series of compounds similar to this compound and evaluated their antimicrobial activities. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 20 | Pseudomonas aeruginosa |
Study 2: Anti-inflammatory Action
Another study investigated the anti-inflammatory effects of related compounds in an animal model of arthritis. The results indicated that treatment with these compounds led to a significant reduction in inflammatory markers, such as TNF-alpha and IL-6, suggesting their potential utility in managing inflammatory diseases .
Therapeutic Applications
Given its diverse biological activities, this compound could find applications in:
- Antimicrobial treatments : Development of new antibiotics targeting resistant strains.
- Anti-inflammatory therapies : Potential use in chronic inflammatory conditions such as rheumatoid arthritis.
- Cancer research : Exploration of its efficacy against cancer cell lines due to its structural components that may induce apoptosis.
作用機序
The mechanism of action for (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring could mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize such functional groups.
類似化合物との比較
Similar Compounds
(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide: Unique due to its specific combination of functional groups.
Tetrazole Derivatives: Often studied for their biological activities.
Pyrrolidine Derivatives: Known for their presence in various natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a tetrazole ring with a pyrrolidine moiety and a but-2-enamide group, potentially offering unique biological activities and applications.
生物活性
(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 380.4 g/mol. Its structure includes a pyrrolidine moiety, a tetrazole ring, and an enamide functional group, which contribute to its biological properties.
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a related compound demonstrated effective inhibition of calcium currents mediated by Cav1.2 channels, suggesting a mechanism for its anticonvulsant activity. The median effective dose (ED50) was reported as 45.6 mg/kg in mouse models, indicating promising potential for further development in treating epilepsy .
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Compounds similar to this compound have been evaluated for their ability to inhibit VEGFR-2, a key player in tumor angiogenesis. In one study, related compounds showed potent inhibition with IC50 values significantly lower than standard treatments like sunitinib . This suggests that the compound may possess anti-cancer properties through modulation of angiogenesis.
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymatic pathways. Studies have shown that similar derivatives can act as inhibitors of certain kinases, including those involved in cancer progression. For instance, compounds with similar scaffolds have shown selective inhibition against receptor tyrosine kinases, which are critical in cancer biology .
Study 1: Anticonvulsant Efficacy
A focused series of pyrrolidine derivatives was synthesized and tested for anticonvulsant activity. The study highlighted that compounds with specific substitutions on the pyrrolidine ring exhibited significant efficacy in various seizure models. The mechanism was attributed to modulation of ion channel activity, particularly calcium channels .
Study 2: VEGFR Inhibition
In a comparative analysis, several pyrrolidine-based compounds were evaluated for their VEGFR-2 inhibitory activity. One derivative showed an IC50 value comparable to established drugs, indicating potential as a therapeutic agent for cancer treatment. The selectivity for VEGFR-2 over other kinases was noted as a significant advantage .
Table 1: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide, and how can purity be validated?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring via [2+3] cycloaddition, followed by coupling with pyrrolidine-1-carbonyl chloride. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for conjugating the but-2-enamide moiety to the tetrazole-phenyl backbone .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm identity via - and -NMR, comparing carbonyl (170–175 ppm) and tetrazole (150–155 ppm) signals .
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Answer:
Discrepancies between calculated and observed spectral data (e.g., unexpected NOE correlations or splitting patterns) require:
- X-ray crystallography : Use SHELX software for single-crystal analysis to resolve stereochemical ambiguities. SHELXL refinement can clarify bond angles and torsional strain in the (E)-configured enamide .
- Advanced NMR : 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm the tetrazole-pyrrolidine linkage. Dynamic NMR can assess rotational barriers in the but-2-enamide group .
Basic: What is the hypothesized role of the pyrrolidine and tetrazole moieties in biological activity?
Answer:
- Pyrrolidine : Enhances membrane permeability via its lipophilic nature and may interact with hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
- Tetrazole : Mimics carboxylic acid bioisosteres, improving metabolic stability while maintaining hydrogen-bonding capacity. In related compounds, tetrazole derivatives inhibit phosphodiesterases by binding to catalytic metal ions .
Advanced: What methodologies are recommended for studying molecular interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the tetrazole’s interaction with polar residues (e.g., Arg/Lys) and the pyrrolidine’s role in hydrophobic packing .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., recombinant enzymes) on CM5 chips to measure binding kinetics (, ) under physiological buffer conditions .
Basic: How should researchers assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the enamide or tetrazole groups) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by HPLC for isomerization or ring-opening reactions .
Advanced: How can researchers investigate polymorphism and its impact on bioavailability?
Answer:
- Crystallographic screening : Use solvent-drop grinding with 12 common solvents to induce polymorphs. Characterize forms via PXRD and DSC (melting point differences >5°C indicate distinct polymorphs) .
- Solubility assays : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods. SHELX-refined crystal structures can correlate packing efficiency with solubility .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Anticancer activity : MTT assay against NCI-60 cell lines, with IC determination after 72-hour exposure. Prioritize cell lines sensitive to tetrazole-containing analogs (e.g., HCT-116 colon cancer) .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, assessing MIC values .
Advanced: How should conflicting bioactivity data across studies be addressed?
Answer:
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate contributions of specific moieties. Use ANOVA to validate significance of IC differences .
- Dose-response refinement : Conduct 10-point dilution series (0.1–100 μM) in triplicate to minimize variability. Apply Hill slope analysis to confirm target-specific vs. off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
